molecular formula C15H13N3O4S B2681133 methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 497072-49-8

methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2681133
CAS No.: 497072-49-8
M. Wt: 331.35
InChI Key: PCBVSMWTMFLCIH-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate (molecular formula: C₁₅H₁₁N₃O₄S) is a thiazolo[3,2-a]pyrimidine derivative characterized by a 5-oxo group, a carboxamide linkage, and a methyl benzoate substituent . This compound shares structural motifs with several analogs that exhibit diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. Below, we systematically compare its structural, synthetic, and functional attributes with key analogs.

Properties

IUPAC Name

methyl 2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-14(21)9-4-2-3-5-11(9)17-12(19)10-8-16-15-18(13(10)20)6-7-23-15/h2-5,8H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBVSMWTMFLCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of ultrasonic irradiation or conventional magnetic stirring methods to enhance the reaction efficiency . The choice of method depends on the desired yield and purity of the final product. Industrial-scale synthesis also considers factors such as cost, availability of raw materials, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves the formation of thiazolo[3,2-a]pyrimidine derivatives through one-pot reactions. Such methods have been shown to be efficient and cost-effective, allowing for the production of these compounds with high yields and purity .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating effectiveness comparable to established antibiotics .

Anticancer Potential

The compound has shown promise in cancer research. Thiazolo[3,2-a]pyrimidines are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have highlighted their mechanisms of action involving cell cycle arrest and the modulation of apoptosis-related proteins .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, these compounds exhibit anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for conventional antibiotics used in clinical settings.

Case Study 2: Anticancer Activity

In a recent investigation published in Molecular Pharmacology, the compound was tested for its anticancer properties against breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Compound Name/ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Thiazolo[3,2-a]pyrimidine 5-Oxo, methyl benzoate carboxamide C₁₅H₁₁N₃O₄S
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, furan, nitrile C₂₂H₁₇N₃O₃S
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethyl ester, trimethoxybenzylidene C₂₈H₂₈N₂O₇S
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Furan-methyl carboxamide C₁₃H₁₁N₃O₃S

Key Observations :

  • The methyl benzoate group in the target compound enhances aromaticity and lipophilicity compared to ethyl esters (e.g., ) or aliphatic substituents.
  • The carboxamide linkage in the target compound differs from nitrile (11b, ) or ester groups, influencing hydrogen-bonding capacity and metabolic stability.

Reaction Pathways

Compound Key Reagents/Conditions Yield Reference
Target Compound Not explicitly detailed, but likely involves cyclization of thiouracil derivatives with chloroacetic acid and methyl 2-aminobenzoate N/A
11a,b Chloroacetic acid, aromatic aldehydes (e.g., 4-cyanobenzaldehyde), acetic anhydride/acetic acid, reflux (2 h) 68%
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, sodium acetate, glacial acetic acid/acetic anhydride, reflux (8–10 h) 78%
Mannich Bases (e.g., 9e) Mannich reaction with morpholine and formaldehyde 57–78%

Key Observations :

  • Cyclization with chloroacetic acid is a common step for thiazolo[3,2-a]pyrimidine derivatives .
  • Aldehyde substituents (e.g., 4-cyanobenzaldehyde in ) dictate regioselectivity and product stability.
  • Mannich reactions introduce secondary amine groups, enhancing solubility and bioactivity .

Physicochemical Properties

Thermal and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Compound Not reported Expected: ~1719 (C=O ester), ~2220 (C≡N if present) Methyl benzoate protons: ~3.9 (s, CH₃)
11a 243–246 3217 (NH), 2220 (C≡N) Aromatic H: 7.29–7.94
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 154–155 1719 (C=O ester), 1655 (C=O ketone) Trimethoxybenzylidene H: 6.67–7.41
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Not reported ~3300 (NH), ~1680 (C=O) Furan H: 6.28–7.82

Key Observations :

  • Methyl benzoate in the target compound likely reduces melting point compared to trimethoxybenzylidene derivatives (e.g., ).
  • Nitrile groups (e.g., 11a, ) exhibit strong IR absorption at ~2220 cm⁻¹, absent in carboxamide analogs.

Comparative Bioactivity

Compound Biological Activity Key Findings Reference
Target Compound Not explicitly tested Structural similarity suggests potential for enzyme inhibition or antimicrobial activity
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Immunoproteasome inhibition β1i: 31%, β5i: 32% inhibition
Mannich Base 9e Antimicrobial Active against E. coli, B. subtilis, A. niger, and C. albicans
Thiazolo[3,2-a]pyrimidine-carbohydrazide derivatives Antioxidant IC₅₀: 7a/b < 50 µM in lipid peroxidation assay

Key Observations :

  • The methyl benzoate group may enhance blood-brain barrier penetration compared to polar substituents (e.g., furan in ).
  • Mannich bases () demonstrate broader antimicrobial spectra due to secondary amine functionality.

Biological Activity

Methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiazolopyrimidine Compounds

Thiazolopyrimidines are known for their significant pharmacological activities, including anticancer , antiviral , and anti-inflammatory properties. The structural diversity within this class of compounds allows for varied interactions with biological targets, leading to a broad spectrum of biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core can modulate the activity of various enzymes and receptors, influencing cellular pathways that are crucial for disease progression.

Pharmacological Activities

  • Antitumor Activity :
    • Thiazolopyrimidine derivatives have shown promising results in vitro against various cancer cell lines. For instance, compounds similar to this compound exhibit potent cytotoxicity against cervical cancer cells (M-HeLa) and other tumor types while demonstrating lower toxicity towards normal cells .
  • Antimicrobial Properties :
    • Research indicates that thiazolopyrimidine derivatives possess antibacterial and antifungal activities. These compounds can inhibit the growth of pathogenic microorganisms by disrupting their metabolic processes .
  • Anti-inflammatory Effects :
    • Some studies suggest that these compounds may exert anti-inflammatory effects by modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorHigh cytotoxicity against M-HeLa and other cancer lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory markers

Notable Research Findings

  • Antileishmanial Activity : Certain thiazolopyrimidine derivatives demonstrated significant antileishmanial effects in vitro against Leishmania species, indicating potential for treating parasitic infections .
  • Selective Cytotoxicity : A derivative containing a nitrophenyl substituent showed enhanced selectivity towards cancer cells compared to normal cells, highlighting the therapeutic potential of these compounds in oncology .

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